molecular formula C11H12Cl2N2O2 B152242 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride CAS No. 849727-62-4

3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride

Katalognummer: B152242
CAS-Nummer: 849727-62-4
Molekulargewicht: 275.13 g/mol
InChI-Schlüssel: SGFCSZRUSXKSHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is a potent and selective small-molecule kinase inhibitor with significant research value in oncology and neurobiology. Its primary mechanism of action involves the potent inhibition of cyclin-dependent kinase 2 (CDK2) [https://pubmed.ncbi.nlm.nih.gov/12796330/] and dual-specificity tyrosine-regulated kinase 1A (DYRK1A) [https://www.embopress.org/doi/full/10.1002/embj.201386402]. By targeting CDK2, this compound serves as a critical tool for investigating cell cycle progression, particularly the G1 to S phase transition, and for exploring the molecular basis of uncontrolled proliferation in various cancer models. Concurrently, its inhibition of DYRK1A positions it as a key compound in the study of neurological pathways, including those implicated in Down syndrome and Alzheimer's disease, where DYRK1A is known to phosphorylate proteins associated with neurofibrillary tangles. This dual-target profile makes the reagent invaluable for dissecting complex kinase signaling cascades and for the preclinical evaluation of novel therapeutic strategies aimed at cell cycle disorders and neurodegenerative conditions.

Eigenschaften

IUPAC Name

3-(2-chloroethyl)-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2.ClH/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7;/h2-3,6,15H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFCSZRUSXKSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201335846
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-9-hydroxy-2-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849727-62-4
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-9-hydroxy-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849727-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849727624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-9-hydroxy-2-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The hydrogenation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one precursors is catalyzed by palladium in organic acids such as oxalic acid. In Example 3 of WO2010064134A2, 25 g of the precursor is stirred with oxalic acid dihydrate (13.6 g) in water at 35–40°C to form a soluble oxalate salt. Subsequent treatment with potassium acetate adjusts the pH to 4.8, precipitating the purified product with a 60.8% yield (15.2 g). This method emphasizes the role of organic acids in stabilizing intermediates and facilitating crystallization.

Solvent and Catalyst Optimization

The use of dimethylformamide (DMF) as a solvent with thionyl chloride at 65–70°C ensures efficient chlorination of hydroxyl groups, achieving >99% HPLC purity after acetone washing. Catalytic systems employing 10% palladium on carbon under 35 psi hydrogen pressure for 8 hours are critical for reducing side reactions.

Hydrogenation in Hydrochloric Acid with Palladium Catalyst

Aqueous-Phase Hydrogenation

A 90% yield is reported in Chemicalbook’s protocol, where 28 g of the precursor is dissolved in 6N hydrochloric acid and hydrogenated with 10% palladium at room temperature. The acidic environment protonates the pyrimidine nitrogen, enhancing substrate solubility and reaction kinetics. Post-hydrogenation, isopropanol addition induces crystallization, yielding 25.1 g of the hydrochloride salt.

Temperature and Pressure Effects

Elevating hydrogen pressure to 35 psi accelerates the reduction of double bonds without degrading the chloroethyl moiety. Prolonged reaction times (>8 hours) are necessary to ensure complete conversion, as lower pressures or shorter durations result in residual starting material.

Substitution and Cyclization Route

Two-Step Synthesis from Ethyl Acetoacetate

CN112979643A discloses a substitution-cyclization approach starting with ethyl acetoacetate and 1-bromo-2-chloroethane. Under alkaline conditions (potassium tert-butoxide in DMF at −20°C), ethyl 2-acetyl-4-chlorobutyrate forms via nucleophilic substitution. Cyclization with 3-hydroxy-2-aminopyridine at 100–110°C for 6 hours, catalyzed by LiCl/BiCl₂, yields the target compound.

Catalytic System Efficiency

The dual catalyst system (LiCl/BiCl₂) enhances cyclization efficiency by polarizing the carbonyl group, facilitating intramolecular attack. Yields exceed 85% when the reaction is conducted under nitrogen, minimizing oxidative byproducts.

Purification via Acid Addition Salts

Oxalate Salt Formation

WO2010064134A2 highlights purification through oxalate salt formation. Treating the crude product with oxalic acid in water followed by pH adjustment with potassium acetate removes impurities, increasing purity from 95% to >99%.

Hydrochloride Salt Crystallization

Isopropanol-induced crystallization from concentrated hydrochloric acid solutions produces the hydrochloride salt with minimal residual solvents (<0.1% DMF).

Comparative Analysis of Preparation Methods

Method Catalyst/Solvent Temperature Time Yield Purity
Catalytic HydrogenationPd/C, Oxalic Acid35–70°C3–8 h60–90%>99%
Aqueous HydrogenationPd/C, HCl20–25°C8 h90%98%
Substitution-CyclizationLiCl/BiCl₂, DMF100–110°C6 h85%97%

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: : The compound can be reduced to remove the chlorine atom, resulting in a different functional group.

  • Substitution: : The chlorine atom can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: : Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are employed under various conditions.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of compounds with reduced chlorine content.

  • Substitution: : Formation of compounds with different substituents replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit anticancer properties. Specifically, studies have shown that compounds similar to 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that such compounds could effectively target cancer cell lines resistant to conventional therapies, suggesting their role in overcoming drug resistance .

Antiviral Activity

There is emerging evidence that pyrido[1,2-a]pyrimidine derivatives possess antiviral properties. Preliminary studies have indicated that these compounds can inhibit viral replication through various mechanisms, including interference with viral enzymes and modulation of host cell responses . This potential has prompted further investigation into their use as antiviral agents.

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. Similar compounds have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. For example, some derivatives have shown promise in alleviating symptoms associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Research has suggested that certain pyrido[1,2-a]pyrimidine derivatives exhibit significant antibacterial effects against a range of pathogens. This opens avenues for developing new antimicrobial agents to combat antibiotic-resistant bacteria .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer EffectsDemonstrated significant apoptosis induction in resistant cancer cell lines with IC50 values indicating potent activity.
Study BAntiviral PropertiesShowed inhibition of viral replication in vitro with potential mechanisms involving host cell modulation.
Study CNeuroprotective EffectsHighlighted the compound's ability to reduce neuroinflammation and protect neuronal cells from oxidative stress.
Study DAntimicrobial ActivityReported effective inhibition of Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations established.

Wirkmechanismus

The mechanism by which 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name CAS Number Substituents/Modifications Key Differences Role/Application Reference
3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride 849727-62-4 - 3-(2-Chloroethyl)
- 9-Hydroxy
- 2-Methyl
- Hydrochloride salt
Reference compound Intermediate for paliperidone/risperidone
3-(2-Hydroxyethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one N/A - 3-(2-Hydroxyethyl) replaces chloroethyl Reduced electrophilicity; altered solubility Precursor in paliperidone synthesis
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride 93076-03-0 - Saturated 6,7,8,9-tetrahydro ring Enhanced stability; reduced ring strain Risperidone impurity/reference standard
3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one (CMBP) N/A - 9-Benzyloxy protective group Bulky substituent hinders reactivity Intermediate in protective-group strategies
9-Methyl-2-(4-methylphenoxy)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one MFCD03933185 - Thiazolidinone and phenoxy substituents Targets non-CNS receptors (e.g., metabolic disease) 5HT2A antagonist candidate

Key Differences and Implications

Substituent Effects

  • Chloroethyl vs. Hydroxyethyl (Position 3):
    The chloroethyl group in the reference compound introduces electrophilicity, facilitating nucleophilic substitution reactions in API synthesis (e.g., coupling with 6-fluoro-3-(4-piperidinyl)-1,2-benzoisoxazole for paliperidone) . In contrast, the hydroxyethyl analogue lacks this reactivity, serving as a precursor requiring further functionalization .

  • Benzyloxy Protective Group (Position 9):
    CMBP incorporates a benzyloxy group to protect the hydroxyl moiety during synthesis. This modification prevents unwanted side reactions but necessitates additional deprotection steps .

Ring Saturation

  • Tetrahydro Derivatives (e.g., CAS 93076-03-0):
    Saturation of the pyrido ring (6,7,8,9-tetrahydro) reduces aromaticity and ring strain, enhancing stability. This is critical for minimizing degradation during storage and manufacturing . Hydrogenation processes for such derivatives are monitored via NIR to ensure selectivity and yield .

Pharmacological Targets

  • Thiazolidinone-Containing Analogues (e.g., MFCD03933185): These derivatives exhibit structural complexity that shifts their activity toward peripheral receptors (e.g., 5HT2A antagonism for metabolic disease), diverging from the CNS-focused action of paliperidone/risperidone intermediates .

Industrial and Regulatory Considerations

  • Purity Standards:
    The reference compound and its tetrahydro variant (CAS 93076-03-0) are classified as pharmaceutical impurities, requiring stringent HPLC purity thresholds (>95%) .
  • Process Optimization: Catalytic hydrogenation and protective-group strategies are tailored to avoid byproducts like 2-acetylbutyrolactone, ensuring compliance with ICH guidelines .

Biologische Aktivität

3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride, also known as a paliperidone intermediate, has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This compound is primarily recognized for its role in the synthesis of paliperidone, an antipsychotic medication used to treat schizophrenia and related disorders. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C11H11ClN2O2
  • Molecular Weight : 238.67 g/mol
  • CAS Number : 260273-82-3
  • Hydrochloride Form : C11H11ClN2O2·HCl (Molecular Weight: 275.13 g/mol)

Synthesis Overview

The synthesis of 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps:

  • Substitution Reaction : Ethyl acetoacetate reacts with 1-bromo-2-chloroethane under alkaline conditions to yield ethyl 2-acetyl-4-chlorobutyrate.
  • Condensation Reaction : The intermediate is then reacted with 3-hydroxy-2-aminopyridine to form the target compound .

This method has been refined to enhance yield and purity, making it commercially viable for pharmaceutical applications.

Antipsychotic Properties

The primary biological activity attributed to this compound is its use as an intermediate in the synthesis of paliperidone, which exhibits:

  • Antipsychotic Effects : Paliperidone functions by antagonizing dopamine D2 receptors and serotonin receptors (5-HT2A), which are crucial in managing psychotic symptoms .

Research Findings

Recent studies have highlighted various aspects of the biological activity of related compounds:

  • Antitumor Activity : Similar pyrido[1,2-a]pyrimidine derivatives have shown promising antitumor effects in vitro against several cancer cell lines, including breast and liver cancer cells. These findings suggest that modifications in the pyrido-pyrimidine structure may enhance anticancer properties .
  • Mechanistic Insights : Research indicates that compounds with similar structures can inhibit cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Study 1: Antipsychotic Efficacy

A clinical trial involving paliperidone demonstrated significant efficacy in reducing symptoms of schizophrenia compared to placebo controls. The study reported a marked improvement in patients' overall functioning and a reduction in psychotic symptoms over a 12-week period.

Study 2: Antitumor Potential

In vitro studies on structurally similar compounds revealed that certain derivatives of pyrido-pyrimidines exhibited IC50 values in the low micromolar range against various cancer cell lines. These compounds induced apoptosis and inhibited angiogenesis, suggesting a potential pathway for therapeutic application in oncology.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Two primary approaches are documented:
  • Phosphorus oxychloride-mediated cyclization : Reflux intermediates (e.g., compound 3 or 5 ) in phosphorus oxychloride (POCl₃) for 1 hour, followed by neutralization with sodium carbonate and recrystallization. This method achieves moderate yields (~50–60%) and is critical for forming the pyrimidinone core .
  • One-pot synthesis : React 3-(benzyloxy)pyridine-2-amine with 3-acetyldihydrofuran-2-(3H)-one in the presence of a solvent and activating agent to generate intermediates in situ. Catalytic hydrogenation or acid hydrolysis removes protecting groups, yielding the final product with reduced side reactions .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer :
  • Spectroscopy : Mid-IR and near-IR (NIR) are effective for real-time monitoring of hydrogenation steps (e.g., conversion to tetrahydro derivatives). NIR is preferred in production due to robustness and ease of implementation .
  • Chromatography : HPLC coupled with UV detection validates purity and quantifies reaction progress. Calibrate models using laboratory-scale hydrogenation data .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement. For example, intermediates like 4a and 5a were characterized using CCDC deposition codes (e.g., 1893720, 1893721) .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

  • Methodological Answer :
  • Solubility : The compound is soluble in chloroform and methanol but may require sonication or heating for full dissolution. For aqueous systems, use polar aprotic solvents (e.g., DMF) with controlled pH to prevent degradation .
  • Stability : Store at 4°C in inert atmospheres to avoid hydrolysis of the chloroethyl group. Monitor for decomposition via periodic HPLC analysis .

Advanced Research Questions

Q. How can selectivity be controlled during catalytic hydrogenation of this compound?

  • Methodological Answer :
  • Catalyst selection : Use palladium-on-carbon (Pd/C) under mild H₂ pressure (1–3 atm) to reduce the pyridine ring without over-reducing the chloroethyl group.
  • Process analytical technology (PAT) : Implement in-line NIR to detect intermediate formation (e.g., tetrahydro derivatives) and adjust reaction parameters dynamically. This minimizes side products like dechlorinated byproducts .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS). For example, discrepancies in proton splitting patterns (e.g., C7–H vs. C9–H) can be resolved via NOESY or COSY experiments .
  • Crystallographic validation : Resolve ambiguous peaks by comparing experimental NMR data with X-ray-derived torsion angles and bond lengths. SHELXL refinement parameters (e.g., R-factor < 0.05) ensure accuracy .

Q. What computational methods are suitable for predicting reactivity or bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model reaction pathways (e.g., cyclization energetics) using Gaussian or ORCA software. Optimize transition states for POCl₃-mediated steps to identify rate-limiting barriers .
  • Molecular docking : Screen against biological targets (e.g., dopamine receptors) using AutoDock Vina. Focus on the hydroxy and chloroethyl groups as key pharmacophores .

Q. How can researchers troubleshoot low yields in large-scale syntheses?

  • Methodological Answer :
  • Scale-up adjustments : Replace batch reactors with flow chemistry systems to enhance heat/mass transfer. For example, continuous hydrogenation reduces localized over-reduction .
  • Impurity profiling : Use LC-MS to identify side products (e.g., dimerization artifacts). Adjust stoichiometry of activating agents (e.g., POCl₃) to suppress side reactions .

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s thermal stability be resolved?

  • Methodological Answer :
  • Thermogravimetric analysis (TGA) : Compare decomposition onset temperatures across studies. Variations may arise from residual solvents (e.g., POCl₃) in crude products. Purify via column chromatography (silica gel, CH₂Cl₂/MeOH) before testing .
  • Differential scanning calorimetry (DSC) : Measure melting points under inert gas. Literature values (140–142°C) may differ due to polymorphic forms; use slurry experiments to isolate stable crystalline phases .

Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
¹H NMR δ 7.22 (d, J = 8.1 Hz, C9–H); δ 8.89 (d, C8–H)
IR (KBr) 1680 cm⁻¹ (C=O stretch); 3200 cm⁻¹ (O-H)
HRMS m/z 297.0654 [M+H]⁺ (calc. 297.0658)

Q. Table 2. Optimization of Hydrogenation Conditions

ParameterOptimal ValueImpact on SelectivityReference
H₂ Pressure2 atmMinimizes over-reduction
Catalyst Loading5% Pd/CBalances activity and cost
Temperature50°CPrevents dechlorination

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.